4,6-Dichloro-2-(3-chlorophenyl)pyrimidine
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Overview
Description
4,6-Dichloro-2-(3-chlorophenyl)pyrimidine is a chemical compound characterized by its molecular structure, which includes two chlorine atoms at positions 4 and 6 on the pyrimidine ring, and a 3-chlorophenyl group attached at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(3-chlorophenyl)pyrimidine typically involves the reaction of 3-chlorophenylamine with a suitable pyrimidine derivative under controlled conditions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the use of palladium catalysts and boronic acids to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(3-chlorophenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrimidine ring, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, 4,6-Dichloro-2-(3-chlorophenyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antiviral properties . It may be used to develop new drugs targeting resistant strains of bacteria and viruses.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals . It may be involved in the synthesis of drugs that target specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and dyes . Its chemical properties make it suitable for various applications in these fields.
Mechanism of Action
The mechanism by which 4,6-Dichloro-2-(3-chlorophenyl)pyrimidine exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2,4-Dichloro-6-(3-chlorophenyl)pyrimidine
4,6-Dichloro-2-(4-chlorophenyl)pyrimidine
2,6-Dichloro-4-(3-chlorophenyl)pyrimidine
Uniqueness: 4,6-Dichloro-2-(3-chlorophenyl)pyrimidine is unique due to its specific arrangement of chlorine atoms and the presence of the 3-chlorophenyl group
Properties
IUPAC Name |
4,6-dichloro-2-(3-chlorophenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(4-7)10-14-8(12)5-9(13)15-10/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAVUZHEVBYMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626983 |
Source
|
Record name | 4,6-Dichloro-2-(3-chlorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21139-63-9 |
Source
|
Record name | 4,6-Dichloro-2-(3-chlorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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